molecular formula C19H23N3O B5880126 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide

4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide

Cat. No. B5880126
M. Wt: 309.4 g/mol
InChI Key: AKVXPEXGAYFEIB-LTGZKZEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide, also known as MPB, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of hydrazide derivatives and has shown potential applications in various fields, including medicinal chemistry and material science.

Mechanism of Action

The mechanism of action of 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. This compound has also been shown to inhibit the production of nitric oxide, a molecule that plays a role in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been reported to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. In addition, this compound has been reported to have a protective effect on liver and kidney function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide in lab experiments is its relatively low toxicity. It has also been reported to have good stability and solubility in various solvents. However, one of the limitations of using this compound is its limited availability, which may restrict its use in large-scale experiments.

Future Directions

There are several future directions for the research on 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide. One area of interest is the development of new derivatives of this compound with improved properties. Another area of interest is the investigation of the potential of this compound as a lead compound for the development of new drugs. Additionally, the use of this compound as a material for drug delivery and as a corrosion inhibitor is an area of ongoing research. Finally, the investigation of the mechanism of action of this compound and its effects on various biological pathways is an area that requires further study.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method has been optimized to obtain high yields and purity. This compound has been investigated for its anti-inflammatory, analgesic, and antipyretic properties, as well as its potential as a corrosion inhibitor and material for drug delivery. The future directions for the research on this compound include the development of new derivatives, investigation of its potential as a lead compound for drug development, and further study of its mechanism of action and effects on biological pathways.

Synthesis Methods

The synthesis of 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide involves the reaction of 3-methylacetophenone with hydrazine hydrate to form 3-methylphenylhydrazine. This intermediate product is then reacted with 1-phenylethylidene-4-piperidone to obtain this compound. The synthesis of this compound has been reported in various scientific journals, and the method has been optimized to obtain high yields and purity.

Scientific Research Applications

4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. This compound has also been investigated for its potential as a corrosion inhibitor and as a material for drug delivery. In medicinal chemistry, this compound has been studied for its potential as a lead compound for the development of new drugs.

properties

IUPAC Name

4-(3-methylanilino)-N-[(E)-1-phenylethylideneamino]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-15-8-6-11-18(14-15)20-13-7-12-19(23)22-21-16(2)17-9-4-3-5-10-17/h3-6,8-11,14,20H,7,12-13H2,1-2H3,(H,22,23)/b21-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVXPEXGAYFEIB-LTGZKZEYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCCCC(=O)NN=C(C)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NCCCC(=O)N/N=C(\C)/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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